molecular formula C11H13N3O5 B13107770 DL-H-Glu-pNA

DL-H-Glu-pNA

Cat. No.: B13107770
M. Wt: 267.24 g/mol
InChI Key: JXQXNQKTUGNZLD-UHFFFAOYSA-N
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Description

DL-H-Glu-pNA, also known as DL-γ-Glutamyl-p-nitroanilide, is a synthetic compound widely used in biochemical research. It is a chromogenic substrate, meaning it produces a color change when it undergoes a specific chemical reaction. This property makes it valuable in various assays, particularly those involving enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-H-Glu-pNA typically involves the coupling of DL-glutamic acid with p-nitroaniline. This reaction is often facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

DL-H-Glu-pNA primarily undergoes hydrolysis, catalyzed by specific enzymes such as γ-glutamyltransferase. This reaction releases p-nitroaniline, which can be quantitatively measured due to its yellow color .

Common Reagents and Conditions

Major Products

The major product of the hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties .

Mechanism of Action

DL-H-Glu-pNA acts as a substrate for γ-glutamyltransferase. The enzyme catalyzes the hydrolysis of the γ-glutamyl bond, releasing p-nitroaniline. The released p-nitroaniline can be measured spectrophotometrically at 405 nm, providing a quantitative measure of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-H-Glu-pNA is unique due to its ability to act as a substrate for a wide range of enzymes, not just γ-glutamyltransferase. This versatility makes it a valuable tool in various biochemical assays .

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

4-amino-5-(4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)

InChI Key

JXQXNQKTUGNZLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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